molecular formula C7H8ClNO3S B13534799 2-(Pyridin-3-yloxy)ethane-1-sulfonyl chloride

2-(Pyridin-3-yloxy)ethane-1-sulfonyl chloride

Cat. No.: B13534799
M. Wt: 221.66 g/mol
InChI Key: FHBVCTIPTVBMSP-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yloxy)ethane-1-sulfonyl chloride is an organic compound that features a pyridine ring attached to an ethane sulfonyl chloride group via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yloxy)ethane-1-sulfonyl chloride typically involves the reaction of pyridine-3-ol with ethane-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

For industrial production, the process can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yloxy)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be substituted by various nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as an electrophile.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

    Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

    Coupling reactions: Palladium catalysts are commonly used, along with bases such as potassium carbonate, in solvents like toluene or ethanol.

Major Products Formed

    Nucleophilic substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters.

    Hydrolysis: The major product is the corresponding sulfonic acid.

    Coupling reactions: The major products are biaryl compounds.

Scientific Research Applications

2-(Pyridin-3-yloxy)ethane-1-sulfonyl chloride has several applications in scientific research:

    Organic synthesis: It is used as a building block for the synthesis of more complex molecules.

    Medicinal chemistry: It is employed in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs.

    Biological studies: The compound is used in the modification of biomolecules to study their functions and interactions.

    Industrial applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yloxy)ethane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis and medicinal chemistry to modify molecules and create new compounds with desired properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yloxy)ethane-1-sulfonyl chloride
  • 2-(Pyridin-4-yloxy)ethane-1-sulfonyl chloride
  • 2-(Pyridin-3-yloxy)ethoxy)ethane-1-sulfonyl chloride

Uniqueness

2-(Pyridin-3-yloxy)ethane-1-sulfonyl chloride is unique due to the position of the pyridine ring, which can influence its reactivity and the types of interactions it can participate in. The ether linkage also provides flexibility in the molecule, which can affect its binding properties and overall stability.

Properties

Molecular Formula

C7H8ClNO3S

Molecular Weight

221.66 g/mol

IUPAC Name

2-pyridin-3-yloxyethanesulfonyl chloride

InChI

InChI=1S/C7H8ClNO3S/c8-13(10,11)5-4-12-7-2-1-3-9-6-7/h1-3,6H,4-5H2

InChI Key

FHBVCTIPTVBMSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OCCS(=O)(=O)Cl

Origin of Product

United States

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